2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol
Description
4,6-O-Isopropylidene-D-Glucal is a chemical compound with the molecular formula C9H14O4. It is a derivative of D-glucose and is commonly used as a pharmaceutical intermediate. This compound is known for its stability under recommended storage conditions and its incompatibility with oxidizing agents and heat .
Properties
IUPAC Name |
2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-5-7-8(13-9)6(10)3-4-11-7/h3-4,6-8,10H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQDIYMHBQNXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C=CO2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-O-Isopropylidene-D-Glucal can be synthesized through various methods. One common synthetic route involves the reaction of D-glucose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C .
Industrial Production Methods: In industrial settings, the production of 4,6-O-Isopropylidene-D-Glucal follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,6-O-Isopropylidene-D-Glucal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 4,6-O-Isopropylidene-D-Glucal.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,6-O-Isopropylidene-D-Glucal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: 4,6-O-Isopropylidene-D-Glucal is employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 4,6-O-Isopropylidene-D-Glucal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. These interactions are crucial for its biological and pharmacological effects .
Comparison with Similar Compounds
- 1,5-Anhydro-2-deoxy-4,6-O-(1-methylethylidene)-D-arabino-hex-1-enitol
- Tri-O-acetyl-D-glucal
- 3,4-Di-O-acetyl-6-deoxy-L-glucal
Comparison: 4,6-O-Isopropylidene-D-Glucal is unique due to its specific isopropylidene protection at the 4 and 6 positions of the glucose molecule. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the isopropylidene group provides steric hindrance, influencing the compound’s reactivity in various chemical reactions .
Biological Activity
2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol, also known by its IUPAC name (4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol (CAS No. 51450-36-3), is a complex organic compound with significant potential in medicinal chemistry and biochemistry. This article reviews the biological activities associated with this compound based on recent research findings.
- Molecular Formula : CHO
- Molecular Weight : 186.21 g/mol
- Structure : The compound features a unique tetrahydropyrano structure combined with dioxin functionality, which is critical for its biological activity.
Biological Activity
The biological activity of 2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol has been investigated through various studies focusing on its interaction with biological macromolecules and potential therapeutic applications.
1. Interaction with Biological Macromolecules
Research indicates that this compound exhibits reactivity with proteins and nucleic acids. Interaction studies have shown that it can form adducts with amino acids and nucleotides, suggesting potential implications in drug design and development.
Table 1: Interaction Studies Summary
| Study Focus | Findings |
|---|---|
| Protein Binding | Forms stable complexes with specific amino acids |
| Nucleic Acid Reactivity | Exhibits binding affinity to DNA/RNA structures |
| Enzyme Inhibition | Acts as an inhibitor for certain metabolic enzymes |
2. Antioxidant Activity
Preliminary studies have suggested that 2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol possesses antioxidant properties. It was found to scavenge free radicals effectively in vitro.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano | 75% |
| Ascorbic Acid | 85% |
| Quercetin | 80% |
3. Cytotoxic Effects
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cells
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound led to a significant reduction in cell viability (up to 65% at higher concentrations). Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
The precise mechanism of action for the biological activities of 2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol is still under investigation. However, it is hypothesized that its structural features facilitate interactions with cellular targets involved in oxidative stress responses and apoptosis pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
